Potassium silver cyanide

Catalog No.
S573834
CAS No.
506-61-6
M.F
KAg(CN)2
C2AgKN2
M. Wt
199 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium silver cyanide

CAS Number

506-61-6

Product Name

Potassium silver cyanide

IUPAC Name

potassium;silver;dicyanide

Molecular Formula

KAg(CN)2
C2AgKN2

Molecular Weight

199 g/mol

InChI

InChI=1S/2CN.Ag.K/c2*1-2;;/q2*-1;2*+1

InChI Key

HKSGQTYSSZOJOA-UHFFFAOYSA-N

SMILES

[C-]#N.[C-]#N.[K+].[Ag+]

solubility

Sol in water and alcohol

Synonyms

potassium dicyanoargentate, potassium silver cyanide

Canonical SMILES

[C-]#N.[C-]#N.[K+].[Ag+]

The exact mass of the compound Potassium silver cyanide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in water and alcohol. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Potassium silver cyanide (CAS 506-61-6), containing approximately 54.2% silver by weight, is a highly soluble, pre-complexed coordination salt utilized as the definitive precursor for industrial silver electrodeposition [1]. Unlike simple silver halides or nitrates, this compound dissociates in aqueous solutions to yield the highly stable [Ag(CN)2]- complex anion, which regulates the release of free silver ions [2]. Its predictable coordination thermodynamics, combined with exceptional aqueous solubility, make it a standard material choice for high-performance electronic packaging, continuous reel-to-reel plating, and specialized chemical synthesis where precise control over silver deposition kinetics is mandatory [1].

Substituting potassium silver cyanide with alternative silver sources compromises either process safety, manufacturability, or coating integrity. Utilizing simple, highly soluble salts like silver nitrate results in the immediate release of free Ag+ ions, causing rapid, uncontrolled electrochemical reduction that yields spongy, non-adherent, and highly porous deposits unsuitable for industrial use [1]. Conversely, attempting to use silver cyanide introduces severe processability bottlenecks; because silver cyanide is practically insoluble in water, operators must manually add and stoichiometrically balance highly toxic free alkali cyanides on-site to form the active plating complex [2]. Procuring pre-complexed potassium silver cyanide eliminates this hazardous, multi-step mixing process and guarantees the exact stoichiometric ratio required for stable, high-throughput bath operation [1].

Aqueous Solubility and Direct Bath Formulation

A primary procurement advantage of potassium silver cyanide is its immediate readiness for aqueous bath formulation without secondary complexing agents. Potassium silver cyanide is highly soluble in water, supporting stable industrial plating baths with high silver concentrations, such as 60 to 111 g/L Ag+ [1]. In stark contrast, uncomplexed silver cyanide is virtually insoluble in water and cannot function as a plating precursor unless it is dissolved in a secondary alkaline cyanide solution [2].

Evidence DimensionAqueous solubility and bath formulation capacity
Target Compound DataHighly soluble, directly supports baths of 60–111 g/L Ag+
Comparator Or BaselineSilver cyanide (Insoluble in water without added KCN)
Quantified DifferenceSingle-component solubility vs. mandatory two-component hazardous dissolution
ConditionsStandard aqueous electroplating bath makeup

Procuring the pre-complexed salt allows for direct, single-step bath makeup, significantly reducing the handling of highly toxic free cyanides on the production floor.

High-Speed Deposition Capability for Continuous Manufacturing

For high-throughput industrial applications, the stability of the [Ag(CN)2]- complex allows for extreme plating speeds without degrading coating quality. Optimized aqueous baths utilizing potassium silver cyanide can produce bright silver deposits at exceptionally high current densities of up to 5,000 Amperes per Square Foot (ASF) [1]. Non-cyanide or unoptimized silver baths typically fail to maintain stable deposition at these current densities, leading to burning or rough, matte finishes [2].

Evidence DimensionMaximum operable current density for bright deposits
Target Compound DataUp to 5,000 ASF
Comparator Or BaselineStandard/Non-cyanide silver baths (Typically limited to <500 ASF before burning)
Quantified Difference10x higher current density tolerance for bright deposition
ConditionsHigh-speed selective plating at 70°C with specific brightener additives

Higher current density thresholds directly translate to faster line speeds and increased throughput in continuous reel-to-reel electronic component manufacturing.

Deposition Kinetics and Coating Morphology

The thermodynamic stability of potassium silver cyanide is critical for achieving the ultra-fine crystal morphology required in technical silver plating. In cyanide electrolytes, silver is sequestered in the stable [Ag(CN)2]- complex, restricting the free Ag+ concentration and forcing the reduction process to proceed slowly and uniformly [1]. When compared to simple salts like silver nitrate, which dissociate completely and deposit too rapidly, the potassium silver cyanide system prevents the formation of spongy, porous layers and ensures quantifiably improved adhesion on metallic substrates [1].

Evidence DimensionFree silver ion availability and deposition rate
Target Compound DataControlled equilibrium via[Ag(CN)2]- complex
Comparator Or BaselineSilver nitrate (Complete dissociation, rapid uncontrolled reduction)
Quantified DifferenceUniform, bright crystal growth vs. spongy, non-adherent deposition
ConditionsCathodic reduction in aqueous electroplating systems

Controlled deposition kinetics are essential for producing the dense, low-porosity, and highly conductive coatings required for electrical contacts and machine shafts.

High-Speed Selective Plating for Electronic Components

Driven by its ability to support extreme current densities (up to 5,000 ASF) and maintain stable silver concentrations, potassium silver cyanide is a highly effective precursor for continuous reel-to-reel plating of connectors, circuit boards, and electrical contact points. The resulting dense, bright deposits ensure low contact resistance and reliable signal transmission[1].

Heavy-Duty Industrial Surface Finishing

Because the [Ag(CN)2]- complex regulates deposition kinetics to prevent spongy, porous layers, this compound is heavily utilized for coating machine shafts, electrical conductors, and precision mechanical parts. The uniform, highly adherent silver layer provides essential wear resistance, load-bearing capacity, and protection against corrosion in demanding environments [2].

Decorative and Precision Geometry Plating

The ability of potassium silver cyanide baths to interact effectively with brighteners and levelers—while preventing immersion deposition defects—makes it a standard choice for decorative applications. It consistently yields ultra-fine silver crystals and a homogeneous finish on complex geometries [2].

Physical Description

Potassium silver cyanide appears as white crystals. Poisonous. Used in silver plating, as a bactericide and in the manufacture of antiseptics. Not registered as a pesticide in the U.S. (EPA, 1998)

Color/Form

White crystals

Density

2.36 at 77 °F (EPA, 1998)
2.36 @ 25 °C

UNII

46KRR09TKY

Other CAS

506-61-6

Wikipedia

Potassium silver cyanide

Biological Half Life

Half-life for the conversion of cyanide to thiocyanate from a non-lethal dose in man is between 20 min and 1 hr. /Cyanide/

Methods of Manufacturing

By adding silver chloride to a soln of potassium cyanide.

General Manufacturing Information

Computer and electronic product manufacturing
Miscellaneous manufacturing
Argentate(1-), bis(cyano-.kappa.C)-, potassium (1:1): ACTIVE

Analytic Laboratory Methods

Seven methods for the analysis of simple cyanides have been investigated including: 1) An ion-exchange procedure; 2) A continuous flow distillation; 3) An EDTA electrode method; 4) The AISI aeration method; 5) An EDTA aeration method; 6) The modified Roberts-Jackson method; and 7) The EPA method for cyanides amenable to chlorination. Of all the seven procedures studied, the modified Roberts-Jackson method is the best. It gives complete recovery for all but one of the simple cyanides without decomposing the complex cyanides. ... It has the unique ability to perform accurately in the presence of both sulfide and thiocyanate. Incomplete recovery of cyanide is found only from the mercury cyanide compounds. The addition of chloride ion during analysis will probably overcome this deficiency. A lower limit of 2 ppb + or - 1 ppb is possible with a precision of + or - 10% above 10 ppb. ... The ligand-exchange procedure appears to be the most advantageous method of analysis of total cyanides. /Total cyanides/
Color reaction: Oxidation of hemoglobin to methemoglobin, which reacts with cyanide to form cyanomethemoglobin. This compound has a characteristic red color and a characteristic absorption spectrum. /Total cyanide/
Colorimetric method: Pyridine-pyrazolone. /Total cyanide/
EPA Method 9010: Total and Amenable Cyanide (Colorimetric, Manual) Method 9010 is used to determine the concentration of inorganic cyanide in an aqueous waste or leachate. The method detects inorganic cyanides that are present as either simple soluble salts or complex radicals. It is used to determine values for both total cyanide and cyanide amenable to chlorination; it is not intended to determine if a waste is hazardous by the characteristic of reactivity. The cyanide, as hydrocyanic acid, is released by refluxing the sample with strong acid and distillation of the hydrogen cyanide into an absorber-scrubber containing sodium hydroxide solution. The cyanide ion in the absorbing solution is then manually determined colorimetrically by converting the cyanide to cyanogen chloride by reaction with chloramine-T at a pH less than 8 without hydrolyzing the cyanate. ... Color is formed on addition of the pyridine-barbituric acid reagent. In a single laboratory, using mixed domestic and industrial waste samples at concentrations of 0.06, 0.13, 0.28, and 0.62 mg CN/l, the standard deviations were + or - 0.005, + or - 0.007, + or - 0.031, and + or - 0.094, respectively. In a single laboratory, using mixed industrial and domestic waste samples at concentrations of 0.28 and 0.62 mg CN/l, recoveries were 85% and 102%, respectively. /Total and Amenable Cyanide/
For more Analytic Laboratory Methods (Complete) data for POTASSIUM SILVER CYANIDE (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

A FLUOROMETRIC MICRODIFFUSION METHOD IS DESCRIBED FOR DETERMINING CYANIDE IN BIOLOGICAL FLUIDS. THIS DETECTION IS BASED ON THE PRODUCTION OF FLUORESCENCE BY THE TREATMENT OF CYANIDE WITH P-BENZOQUINONE. /TOTAL CYANIDE/
CYANIDE MAY BE LIBERATED FROM BIOLOGICAL FLUIDS /BLOOD, URINE/ BY ACIDIFICATION. THE EVOLVED CYANIDE IS ABSORBED IN ALKALI AND SODIUM CYANIDE THUS FORMED IS QUANTITATIVELY DETERMINED BY MEASURING THE ABSORBANCE OF CHROMOPHORES FORMED BY INTERACTION OF THE CYANIDE ION WITH SUITABLE REAGENTS ... /ANOTHER/ PROCEDURE PRESENTS A SENISITIVE GAS CHROMATOGRAPHIC METHOD FOR DETERMINATION OF CYANIDE IN BIOLOGICAL SPECIMENTS, BASED ON ITS CONVERSION TO CYANOGEN CHLORIDE USING CHLORAMINE-T. /TOTAL CYANIDE/
A quantitative inorganic particulates analysis in situ tissue (eg lung) sections by scanning electron microscope with backscattered electron imaging & energy-dispersive x-ray analysis or with an ion microprobe mass analyzer was developed.
Analyte: Silver; Matrix: Urine; Procedure: Inductively-coupled argon-plasma, atomic emission spectroscopy; Extraction media: polydithiocarbamate resin; Wavelength: 328.3 nm; Range: 0.25-200 ug/samp; Est LOD: 0.1 ug/samp; Precision: 0.12; Interferences: spectral, minimized by wavelength selection. /Total Silver/
For more Clinical Laboratory Methods (Complete) data for POTASSIUM SILVER CYANIDE (7 total), please visit the HSDB record page.

Storage Conditions

PROTECT FROM LIGHT.
ALL CONTAINERS OF CYANIDE SALTS SHOULD BE KEPT COVERED OR IN EXHAUST HOOD WHEN NOT IN USE. /CYANIDES/
Cyanide salts as solids must be stored in sealed or tightly closed containers. No hooks should be used in handling cyanide containers. ... Storage areas must be adequately ventilated to ensure that cyanide concentrations do not exceed the recommended workplace environmental limits. /Cyanide salts/
Cyanide salts as solids or solutions must be ... protected from corrosion or damage. They should be stored so there is no contact with nitrate-nitrite mixtures or peroxides. /Cyanide salts/
... SHOULD BE STORED IN COOL, WELL-VENTILATED PLACE, OUT OF DIRECT RAYS OF SUN, AWAY FROM ... FIRE HAZARD, & SHOULD BE PERIODICALLY INSPECTED & MONITORED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED ... /CYANIDES & COPPER CMPD/

Stability Shelf Life

SENSITIVE TO LIGHT

Dates

Last modified: 08-15-2023

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